molecular formula C16H19ClN4O B2971202 N'-(4-chlorophenyl)-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea CAS No. 219865-31-3

N'-(4-chlorophenyl)-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea

Cat. No. B2971202
CAS RN: 219865-31-3
M. Wt: 318.81
InChI Key: CEINPMNJKVLMON-UHFFFAOYSA-N
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Description

N'-(4-chlorophenyl)-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Indazol-3-yl urea" and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of Indazol-3-yl urea involves the inhibition of various kinases, including glycogen synthase kinase 3β (GSK-3β), cyclin-dependent kinase 2 (CDK2), and Aurora kinase A. The inhibition of these kinases leads to the disruption of cell signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Indazol-3-yl urea has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using Indazol-3-yl urea in lab experiments include its high potency and selectivity towards various kinases, making it a valuable tool for studying cell signaling pathways. However, the limitations of using this compound include its low solubility in water and the need for specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for the research and development of Indazol-3-yl urea, including the identification of new targets for this compound, the development of more efficient synthesis methods, and the evaluation of its potential applications in drug discovery and development. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound.
Conclusion:
Indazol-3-yl urea is a promising chemical compound that has shown potential applications in various scientific research fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to explore its potential applications in drug discovery and development and to evaluate its safety and toxicity.

Synthesis Methods

The synthesis of Indazol-3-yl urea has been reported through various methods, including the reaction of 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid with 4-chlorophenyl isocyanate in the presence of a coupling reagent. Another method involves the reaction of 2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid with 4-chlorophenyl isocyanate in the presence of triethylamine and an acid catalyst. The yield of Indazol-3-yl urea through these methods has been reported to be around 60-70%.

Scientific Research Applications

Indazol-3-yl urea has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been used as a kinase inhibitor in various studies related to cell signaling pathways.

properties

IUPAC Name

3-(4-chlorophenyl)-1-methyl-1-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-20(16(22)18-12-9-7-11(17)8-10-12)15-13-5-3-4-6-14(13)19-21(15)2/h7-10H,3-6H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEINPMNJKVLMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)N(C)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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